![molecular formula C22H19N3O2S B4847279 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847279.png)
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
The compound “5-[(1-benzyl-1H-indol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” is a derivative of a series of compounds that incorporate a variety of aromatic substituents in both the indole and N-benzyl moieties . These analogs have been synthesized and evaluated for their radiosensitization activity against the HT-29 cell line .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions that incorporate a variety of aromatic substituents in both the indole and N-benzyl moieties . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties . In fact, certain analogs of the compound have been identified as potent radiosensitizing agents, enhancing the effectiveness of radiation therapy against the HT-29 cell line .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity. Some products containing this compound have shown high activity against certain bacteria and fungi .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities . For instance, chlorine derivatives were found to be most active, with one compound possessing a potent growth inhibitory effect against H37Rv Mycobacterium tuberculosis .
Antidiabetic Activity
2,4-thiazolidinedione derivatives, which include the compound , have been reported to possess antihyperglycemic properties . This suggests potential applications in the treatment of diabetes.
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, which are associated with various chronic diseases.
Antimalarial Activity
Indole derivatives have also been found to possess antimalarial properties . This suggests potential applications in the treatment and prevention of malaria.
Mechanism of Action
Target of Action
The compound 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can interact with multiple targets. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . .
Mode of Action
One study suggests that a similar compound induced cell apoptosis, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that the compound might interact with its targets to induce apoptosis and inhibit cell division.
Result of Action
A similar compound was found to induce cell apoptosis, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that the compound might have similar effects.
properties
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-25-21(27)18(20(26)23-22(25)28)12-16-14-24(13-15-8-4-3-5-9-15)19-11-7-6-10-17(16)19/h3-12,14H,2,13H2,1H3,(H,23,26,28)/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPQFIKVVGSIM-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-ethyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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